Methyl 2-(2-(4-methylpiperazin-1-yl)acetamido)-4-phenylthiophene-3-carboxylate
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Description
Methyl 2-(2-(4-methylpiperazin-1-yl)acetamido)-4-phenylthiophene-3-carboxylate is a useful research compound. Its molecular formula is C19H23N3O3S and its molecular weight is 373.47. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures, such as 2-(4-methyl piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile (na-2), have been found to interact withSerotonin type-3 receptors (5-HT3 receptors) . These receptors play a significant role in the management of nausea and emesis and are being investigated for their neuro-pharmacological potential .
Mode of Action
Similar compounds like na-2 have shown to exhibit antidepressant-like effects in rodent models of depression . This suggests a possible interaction with the serotonin system, leading to changes in mood and behavior .
Biochemical Pathways
The involvement of 5-ht3 receptors in the neural pathways of depression has prompted research, considering these receptors as possible antidepressant drug targets . Therefore, it can be inferred that this compound might affect serotonin-related pathways, leading to downstream effects on mood and behavior .
Pharmacokinetics
The compound na-2, with a similar structure, has an optimal log p and pa2 value comparable to that of ondansetron, suggesting potential bioavailability .
Result of Action
Similar compounds like na-2 have shown to exhibit antidepressant-like effects in rodent models of depression . Chronic treatment with NA-2 restored the behavioral deficits in olfactory bulbectomized (OBX) rats, indicating a reduction in hyperactivity .
Properties
IUPAC Name |
methyl 2-[[2-(4-methylpiperazin-1-yl)acetyl]amino]-4-phenylthiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3S/c1-21-8-10-22(11-9-21)12-16(23)20-18-17(19(24)25-2)15(13-26-18)14-6-4-3-5-7-14/h3-7,13H,8-12H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBJJKDNEEMGASW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC(=O)NC2=C(C(=CS2)C3=CC=CC=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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